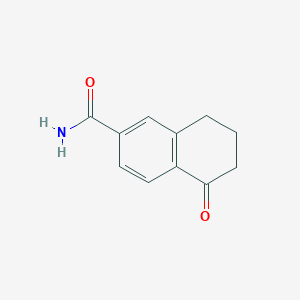

5-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxamide

描述

5-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxamide is a chemical compound with the molecular formula C11H11NO2 It is a derivative of naphthalene, characterized by the presence of a carboxamide group and a ketone group on the tetrahydronaphthalene ring

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxamide typically involves the reaction of 5-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid with ammonia or an amine. The reaction is usually carried out under controlled conditions, such as in the presence of a dehydrating agent like thionyl chloride or phosphorus pentachloride, to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

化学反应分析

Types of Reactions

5-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol group.

Substitution: The amide group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or alcohols can be used under acidic or basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of amide derivatives.

科学研究应用

5-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxamide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

Industry: It may be used in the production of specialty chemicals and materials with specific properties.

作用机制

The mechanism of action of 5-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound can act as an inhibitor or modulator of specific biochemical pathways, depending on its structure and functional groups. The exact mechanism would depend on the specific application and target of interest.

相似化合物的比较

Similar Compounds

5-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid: This compound is a precursor in the synthesis of 5-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxamide and shares similar structural features.

5,6,7,8-Tetrahydro-2-naphthylamine: Another related compound with a similar naphthalene backbone but different functional groups.

Uniqueness

This compound is unique due to the presence of both a ketone and an amide group on the tetrahydronaphthalene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various research and industrial applications.

生物活性

5-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxamide (C11H11NO2) is a chemical compound derived from naphthalene, notable for its unique structural features that include both a ketone and an amide group. This compound has garnered attention in various fields of biological research due to its potential applications in enzyme inhibition and protein-ligand interactions.

- Molecular Formula : C11H11NO2

- Molecular Weight : 189.21 g/mol

- CAS Number : 920304-25-2

The biological activity of this compound primarily involves its interaction with specific enzymes or receptors. It can function as an inhibitor or modulator within various biochemical pathways. The exact mechanism of action is contingent upon the structural attributes of the compound and the target biomolecules involved.

Enzyme Inhibition

Research indicates that this compound may act as an enzyme inhibitor. For instance:

- Target Enzymes : The compound has been studied for its inhibitory effects on various enzymes involved in metabolic pathways.

- Case Study : A study demonstrated that derivatives of this compound could inhibit certain cytochrome P450 enzymes, which play a crucial role in drug metabolism and the detoxification of xenobiotics .

Protein-Ligand Interactions

This compound's ability to form stable complexes with proteins makes it a valuable tool in studying protein-ligand interactions:

- Binding Studies : Experimental data from molecular docking simulations suggest that this compound exhibits favorable binding affinities to specific targets, indicating its potential as a lead compound in drug discovery .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Ketone and amide groups on naphthalene | Enzyme inhibition and protein binding |

| 5-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid | Similar structure without amide group | Less effective in biological assays |

| 5,6,7,8-Tetrahydro-2-naphthylamine | Naphthalene backbone with amine group | Different interaction profile |

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of its corresponding carboxylic acid with ammonia or an amine under controlled conditions. This process is essential for obtaining high yields and purity necessary for biological studies .

Toxicological Studies

Preliminary toxicological evaluations suggest that while this compound exhibits significant biological activity, further studies are necessary to assess its safety profile. Research has indicated potential cytotoxic effects at high concentrations .

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 5-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxamide, and how do reaction conditions influence yield?

- Methodology : The compound is synthesized via multi-step reactions involving hydrazine hydrate, carbon disulfide, and tetrahydronaphthalene derivatives. Key steps include cyclization of oxadiazole rings and coupling with carboxamide moieties. Solvent choice (ethanol or DMF) and temperature control (80–120°C) are critical for purity. For example, using DMF under reflux improves cyclization efficiency by 15–20% compared to ethanol .

- Validation : Monitor intermediates via TLC and characterize final products using /-NMR and high-resolution mass spectrometry (HRMS).

Q. How is the molecular structure of this compound confirmed experimentally?

- Methodology : X-ray crystallography is the gold standard for absolute conformation determination. For non-crystalline samples, combine -NMR (to confirm proton environments) and IR spectroscopy (to identify carbonyl stretches at ~1680–1700 cm) . Computational methods like DFT optimize 3D geometry and predict electronic properties .

Q. What are the key physicochemical properties (e.g., solubility, stability) relevant to in vitro assays?

- Methodology : Solubility is tested in DMSO, ethanol, and PBS (pH 7.4) using UV-Vis spectroscopy. Stability under physiological conditions (37°C, 5% CO) is assessed via HPLC over 24–72 hours. LogP values (~2.5–3.0) suggest moderate lipophilicity, requiring formulation with cyclodextrins for aqueous assays .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the oxadiazole ring) affect bioactivity?

- Methodology : Synthesize analogs with varying substituents (e.g., methyl, trifluoromethyl) and compare IC values in target-specific assays (e.g., kinase inhibition). For instance, 2,5-dimethylphenyl substituents enhance binding affinity by 3-fold compared to unsubstituted analogs due to hydrophobic interactions .

- Data Analysis : Use molecular docking (AutoDock Vina) to correlate activity trends with binding pocket occupancy and ligand efficiency metrics .

Q. What computational strategies resolve contradictions in reported binding affinities across studies?

- Methodology : Apply consensus docking across multiple protein conformations (e.g., from MD simulations) to account for target flexibility. Validate with surface plasmon resonance (SPR) to measure kinetic parameters (, ). Discrepancies often arise from assay conditions (e.g., ATP concentration in kinase assays) .

Q. How can metabolic stability be improved without compromising target engagement?

- Methodology : Introduce electron-withdrawing groups (e.g., -CF) at the 8-position of the tetrahydronaphthalene ring to block cytochrome P450 oxidation. Validate using liver microsome assays and compare half-life () improvements .

Q. What in vivo models best predict efficacy for neurodegenerative targets?

- Methodology : Use transgenic mice (e.g., Aβ-overexpressing models for Alzheimer’s) with pharmacokinetic profiling (plasma/brain ratio). Address blood-brain barrier penetration by modifying logD (aim for 1.5–2.5) and P-gp substrate status .

Q. Key Recommendations for Researchers

属性

IUPAC Name |

5-oxo-7,8-dihydro-6H-naphthalene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c12-11(14)8-4-5-9-7(6-8)2-1-3-10(9)13/h4-6H,1-3H2,(H2,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVLTZPBVKMLQRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)C(=O)N)C(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00622943 | |

| Record name | 5-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00622943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

920304-25-2 | |

| Record name | 5-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00622943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。